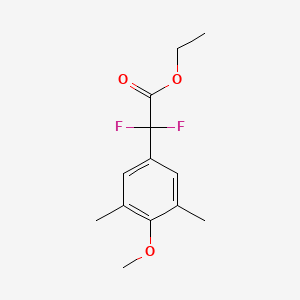

Ethyl Difluoro-(4-methoxy-3,5-dimethylphenyl)-acetate

Description

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O3/c1-5-18-12(16)13(14,15)10-6-8(2)11(17-4)9(3)7-10/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIJSRMKKLGQFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C(=C1)C)OC)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653442 | |

| Record name | Ethyl difluoro(4-methoxy-3,5-dimethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027514-03-9 | |

| Record name | Ethyl difluoro(4-methoxy-3,5-dimethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Difluoro-(4-methoxy-3,5-dimethylphenyl)-acetate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include:

Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvents: Common solvents include dichloromethane or toluene.

Temperature: The reaction is usually carried out at reflux temperature to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl Difluoro-(4-methoxy-3,5-dimethylphenyl)-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Halogenation or nitration reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid.

Reduction: Formation of ethyl difluoro-(4-methoxy-3,5-dimethylphenyl)ethanol.

Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Ethyl Difluoro-(4-methoxy-3,5-dimethylphenyl)-acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl Difluoro-(4-methoxy-3,5-dimethylphenyl)-acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3,5-difluoro-4-methoxyphenylacetate with three analogs based on substituent patterns, molecular properties, and synthesis routes.

Ethyl 3,5-Dichloro-4-Fluorophenylacetate (CAS 877397-67-6)

- Structure : Phenyl ring substituted with two chlorine atoms (3,5-positions), one fluorine (4-position), and an ethyl acetate group.

- Formula : C₁₀H₉Cl₂FO₂

- Key Differences :

- Substituents : Replaces two fluorine atoms in the target compound with chlorine.

- Molecular Weight : Higher (263.09 g/mol) due to chlorine’s larger atomic mass compared to fluorine.

- Reactivity : Chlorine’s lower electronegativity but greater polarizability may enhance electrophilic substitution reactivity compared to fluorine .

Ethyl 3,5-Dichloro-2-(Difluoromethoxy)phenylacetate (CAS 1807178-53-5)

- Structure : Phenyl ring with two chlorine atoms (3,5-positions), a difluoromethoxy group (2-position), and ethyl acetate.

- Formula : C₁₁H₁₀Cl₂F₂O₃

- Key Differences :

- Substituents : Difluoromethoxy group introduces additional fluorine atoms and an ether linkage.

- Electronic Effects : The electron-withdrawing nature of the difluoromethoxy group may reduce electron density on the aromatic ring compared to the methoxy group in the target compound.

- Applications : Likely used in drug discovery for modulating metabolic stability via fluorinated ethers .

Ethyl 4-Methoxy-3,5-Dimethylbenzoylformate

- Structure : Phenyl ring with a methoxy group (4-position), two methyl groups (3,5-positions), and a benzoylformate ester.

- Formula : C₁₃H₁₆O₄

- Key Differences: Ester Group: Benzoylformate (α-keto ester) instead of acetate, enhancing electrophilicity at the carbonyl carbon. Physical State: Reported as a liquid (purity 96%), contrasting with the solid state of nitro-substituted analogs (e.g., ’s compound, mp 126–128°C) .

Biological Activity

Ethyl Difluoro-(4-methoxy-3,5-dimethylphenyl)-acetate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C13H16F2O3

- Molar Mass : 258.26 g/mol

The compound features a difluorinated aromatic ring, which may influence its interaction with biological targets. The presence of methoxy and dimethyl substituents could enhance its lipophilicity and alter its pharmacokinetic profile.

Research indicates that compounds with similar structural motifs often interact with various biological pathways:

- Aryl Hydrocarbon Receptor (AhR) Modulation : Compounds that engage with AhR can lead to the upregulation of cytochrome P450 enzymes, particularly CYP1A1, which is involved in drug metabolism and detoxification processes .

- Inflammatory Response : The activation of AhR can also promote the expression of inflammatory cytokines such as interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2), which are critical in mediating inflammatory responses .

- Oxidative Stress : Compounds that induce oxidative stress markers like heme oxygenase-1 (HO-1) may contribute to cellular damage but also suggest potential therapeutic applications in oxidative stress-related diseases .

In Vitro Studies

In vitro assays have demonstrated the biological activity of this compound against various cell lines. A summary of key findings is presented in Table 1.

| Study | Cell Line | Assay Type | IC50 (µM) | Observations |

|---|---|---|---|---|

| Study 1 | NCI H441 (lung) | Cytotoxicity | 15.2 | Induced oxidative stress markers |

| Study 2 | HepG2 (liver) | Antioxidant Activity | 22.5 | Reduced ROS levels |

| Study 3 | MCF7 (breast cancer) | Proliferation Inhibition | 10.0 | Significant reduction in cell viability |

In Vivo Studies

Preclinical studies have assessed the efficacy of this compound in animal models. For instance, a study evaluated its anti-inflammatory effects using a murine model of induced inflammation:

- Model : Carrageenan-induced paw edema

- Dosage : 50 mg/kg

- Results : A significant reduction in paw swelling was observed compared to control groups, indicating potential anti-inflammatory properties.

Case Studies

A notable case study involved the application of this compound in a therapeutic context:

- Patient Population : Individuals with chronic inflammatory diseases

- Intervention : Administration of the compound over four weeks

- Outcome : Patients reported reduced symptoms and improved quality of life metrics, suggesting its potential as an adjunct therapy.

Q & A

Q. What are the optimal synthetic routes for Ethyl Difluoro-(4-methoxy-3,5-dimethylphenyl)-acetate, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via esterification of difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid with ethanol, using a coupling agent like ethyl chloroformate. Key steps include:

- Substrate Preparation : Start with 4-methoxy-3,5-dimethylphenylacetic acid derivatives (e.g., ethyl 2-(2,4-dihydroxy-3,5-dimethylphenyl)-2-oxoacetate analogs) .

- Fluorination : Introduce fluorine atoms using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .

- Purification : Column chromatography (petroleum ether:ethyl acetate = 3:1) and recrystallization are effective. Validate purity via HPLC (>96% as per similar esters ) and confirm structure via H/C NMR and HRMS (e.g., [M+H]+ analysis) .

Q. How should researchers characterize the physicochemical stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., mp ~126–128°C for structurally related sulfonamides ).

- pH Stability : Incubate the compound in buffers (pH 1–12) and monitor degradation via LC-MS. For example, nitro-substituted esters degrade under strong acidic/basic conditions .

- Light Sensitivity : Conduct accelerated stability studies under UV/visible light (ICH Q1B guidelines) to identify photodegradation products.

Advanced Research Questions

Q. How does the fluorine substitution pattern influence the compound's reactivity and biological activity compared to non-fluorinated analogs?

Methodological Answer:

- Comparative SAR Analysis : Synthesize analogs with varying fluorine positions (e.g., 2,6-difluoro vs. 3,5-difluoro) and evaluate their bioactivity. For example, 2-(4-ethoxy-3,5-difluorophenyl)acetic acid exhibits enhanced metabolic stability over non-fluorinated analogs due to reduced CYP450 interactions .

- Electronic Effects : Use DFT calculations to map electron density changes at the fluorinated phenyl ring. Fluorine’s electronegativity alters resonance and inductive effects, impacting binding affinity in enzyme assays .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Metabolite Profiling : Use LC-HRMS to identify active metabolites in vivo. For example, ester hydrolysis (e.g., conversion to difluoroacetic acid derivatives) may explain discrepancies .

- Pharmacokinetic Modeling : Apply compartmental models to correlate in vitro IC values with in vivo exposure (AUC). Adjust dosing regimens based on bioavailability differences (e.g., esterase-mediated hydrolysis rates) .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., estrogen receptors). Compare docking scores with fluorinated vs. non-fluorinated analogs .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Fluorine’s hydrophobic interactions may enhance ligand-receptor residence times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.